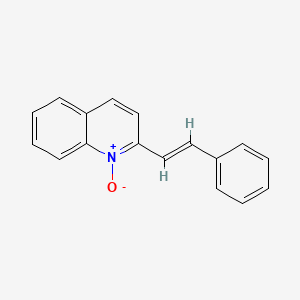

2-(2-phenylvinyl)quinoline 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-phenylvinyl)quinoline 1-oxide (PQ) is a synthetic compound that has been used extensively in scientific research. PQ belongs to the family of quinoline derivatives and is a potent redox-cycling agent. PQ has been employed as a model compound for studying oxidative stress, mitochondrial dysfunction, and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

2-(2-phenylvinyl)quinoline 1-oxide has been used extensively in scientific research as a model compound for studying oxidative stress, mitochondrial dysfunction, and neurodegenerative diseases. 2-(2-phenylvinyl)quinoline 1-oxide has been shown to induce oxidative stress by generating reactive oxygen species (ROS) and depleting cellular antioxidants. 2-(2-phenylvinyl)quinoline 1-oxide has also been used to induce mitochondrial dysfunction by inhibiting mitochondrial complex I and inducing mitochondrial membrane depolarization. 2-(2-phenylvinyl)quinoline 1-oxide has been employed to study neurodegenerative diseases such as Parkinson's and Alzheimer's diseases by inducing dopaminergic and cholinergic neuronal cell death.

Mecanismo De Acción

2-(2-phenylvinyl)quinoline 1-oxide exerts its toxic effects by redox-cycling between its oxidized and reduced forms. 2-(2-phenylvinyl)quinoline 1-oxide is first oxidized to 2-(2-phenylvinyl)quinoline 1-oxide•+ by cellular oxidants such as superoxide anion and hydrogen peroxide. 2-(2-phenylvinyl)quinoline 1-oxide•+ then reduces back to 2-(2-phenylvinyl)quinoline 1-oxide by accepting an electron from cellular antioxidants such as glutathione. This redox-cycling process generates ROS, which can damage cellular macromolecules such as DNA, proteins, and lipids. 2-(2-phenylvinyl)quinoline 1-oxide also inhibits mitochondrial complex I, which leads to the depletion of ATP and the induction of mitochondrial dysfunction.

Biochemical and Physiological Effects:

2-(2-phenylvinyl)quinoline 1-oxide has been shown to induce oxidative stress, mitochondrial dysfunction, and neurodegeneration in various cellular and animal models. 2-(2-phenylvinyl)quinoline 1-oxide has been shown to induce dopaminergic and cholinergic neuronal cell death, which is similar to the pathogenesis of Parkinson's and Alzheimer's diseases. 2-(2-phenylvinyl)quinoline 1-oxide has also been shown to induce oxidative DNA damage, protein oxidation, and lipid peroxidation, which are hallmarks of oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(2-phenylvinyl)quinoline 1-oxide is a potent redox-cycling agent that can induce oxidative stress and mitochondrial dysfunction in various cellular and animal models. 2-(2-phenylvinyl)quinoline 1-oxide is a cost-effective and readily available compound that can be easily synthesized in the laboratory. However, 2-(2-phenylvinyl)quinoline 1-oxide has some limitations for lab experiments. 2-(2-phenylvinyl)quinoline 1-oxide is highly toxic and can induce cell death at low micromolar concentrations. 2-(2-phenylvinyl)quinoline 1-oxide also generates ROS, which can damage cellular macromolecules and interfere with the interpretation of experimental results.

Direcciones Futuras

For 2-(2-phenylvinyl)quinoline 1-oxide research include developing new 2-(2-phenylvinyl)quinoline 1-oxide derivatives with improved pharmacokinetic and pharmacodynamic properties. Future research should also focus on elucidating the molecular mechanisms underlying 2-(2-phenylvinyl)quinoline 1-oxide-induced neurodegeneration and identifying potential therapeutic targets for neurodegenerative diseases.

Métodos De Síntesis

2-(2-phenylvinyl)quinoline 1-oxide can be synthesized through several methods, including the oxidation of 2-(2-phenylvinyl)quinoline with potassium permanganate, the reaction of 2-amino-4-phenylquinoline with benzaldehyde, and the oxidation of 2-(2-phenylvinyl)quinoline with lead tetraacetate. The most commonly used method for 2-(2-phenylvinyl)quinoline 1-oxide synthesis is the oxidation of 2-(2-phenylvinyl)quinoline with potassium permanganate. This method yields high-quality 2-(2-phenylvinyl)quinoline 1-oxide with a purity of over 95%.

Propiedades

IUPAC Name |

1-oxido-2-[(E)-2-phenylethenyl]quinolin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-18-16(12-10-14-6-2-1-3-7-14)13-11-15-8-4-5-9-17(15)18/h1-13H/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWDUITZTBDOIB-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-Phenylvinyl)quinoline 1-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)

![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)

![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)